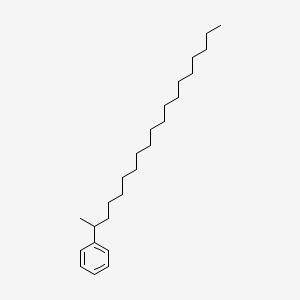
(Nonadecan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Nonadecan-2-yl)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a nonadecyl group at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Nonadecan-2-yl)benzene typically involves the alkylation of benzene with a nonadecyl halide. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
C6H6+C19H39XAlCl3C6H5C19H39+HX
where ( \text{X} ) is a halogen (e.g., chlorine or bromine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(Nonadecan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products Formed
Oxidation: Nonadecanoic acid, nonadecanone.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro-(Nonadecan-2-yl)benzene, sulfo-(Nonadecan-2-yl)benzene, halo-(Nonadecan-2-yl)benzene.
Wissenschaftliche Forschungsanwendungen
(Nonadecan-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a model compound to study alkylbenzene behavior and reactivity.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential as a drug delivery agent due to its hydrophobic nature.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism by which (Nonadecan-2-yl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. In chemical reactions, the benzene ring’s electron density and the alkyl chain’s steric effects influence reactivity and product formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Octadecan-2-yl)benzene
- (Heptadecan-2-yl)benzene
- (Hexadecan-2-yl)benzene
Uniqueness
(Nonadecan-2-yl)benzene is unique due to its longer alkyl chain compared to similar compounds. This results in different physical properties, such as melting and boiling points, and potentially different biological interactions and industrial applications.
Eigenschaften
CAS-Nummer |
133009-99-1 |
|---|---|
Molekularformel |
C25H44 |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
nonadecan-2-ylbenzene |
InChI |
InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24(2)25-22-19-17-20-23-25/h17,19-20,22-24H,3-16,18,21H2,1-2H3 |
InChI-Schlüssel |
FLGOXQRIGZOQAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)

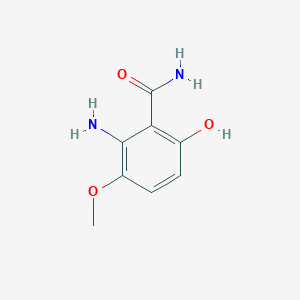
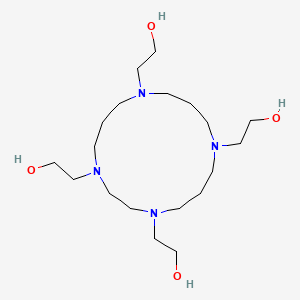
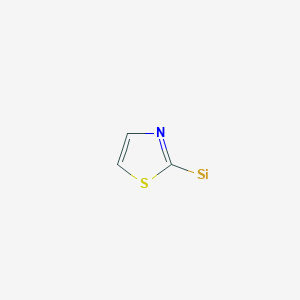
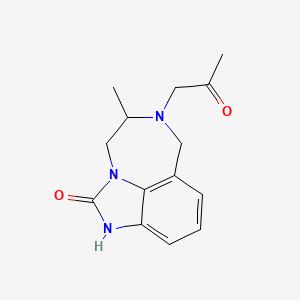
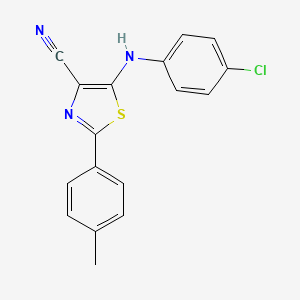
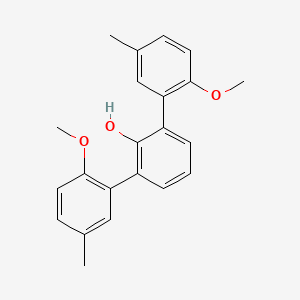
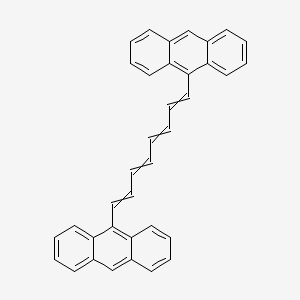
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
